molecular formula C15H24 B14675156 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene CAS No. 41370-41-6

5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene

Cat. No.: B14675156
CAS No.: 41370-41-6
M. Wt: 204.35 g/mol
InChI Key: FOUWFFQZQRCBGY-UHFFFAOYSA-N
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Description

5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is an organic compound belonging to the class of azulenes. Azulenes are bicyclic aromatic hydrocarbons known for their deep blue color and unique chemical properties. This compound is characterized by its hexahydroazulene core, which is substituted with dimethyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene typically involves the following steps:

    Cyclization: The formation of the hexahydroazulene core can be achieved through cyclization reactions involving suitable precursors.

    Substitution: Introduction of the dimethyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclization and alkylation processes, optimized for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides and strong bases or acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.

    Guaiazulene: A derivative of azulene with similar chemical properties and applications.

    Chamazulene: Another azulene derivative, often found in essential oils and known for its anti-inflammatory properties.

Uniqueness

5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of dimethyl and isopropyl groups may enhance its stability and modify its interactions with other molecules.

Properties

CAS No.

41370-41-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

5,8a-dimethyl-3-propan-2-yl-2,6,7,8-tetrahydro-1H-azulene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)10-14(13)15/h10-11H,5-9H2,1-4H3

InChI Key

FOUWFFQZQRCBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2(CCC1)C)C(C)C

Origin of Product

United States

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